molecular formula C11H10BrNO B11862455 5-bromo-1-ethyl-1H-indole-3-carbaldehyde

5-bromo-1-ethyl-1H-indole-3-carbaldehyde

Cat. No.: B11862455
M. Wt: 252.11 g/mol
InChI Key: FBUSWQRIDDFKDW-UHFFFAOYSA-N
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Description

The Pervasive Significance of Functionalized Indole (B1671886) Scaffolds in Contemporary Chemical Research

The indole scaffold is one of the most predominant heterocyclic motifs found in nature, forming the core of essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. researchgate.netmdpi.com This natural prevalence has established indole derivatives as a cornerstone in medicinal chemistry and drug discovery. ijpsr.com Functionalized indoles, which are indole structures modified with various chemical groups, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. researchgate.net

The versatility of the indole ring allows for its functionalization at various positions, leading to a diverse range of biological activities. researchgate.net For instance, indole derivatives are central to the development of anticancer agents, such as the vinca (B1221190) alkaloids (vinblastine and vincristine) which inhibit tubulin polymerization, and non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin. mdpi.com The ability to introduce different substituents onto the indole ring significantly alters the compound's biological and chemical properties, enabling the creation of novel drugs with enhanced efficacy and safety. mdpi.com This structural adaptability underpins the widespread and continued interest in indole scaffolds in modern chemical research. ijpsr.com

Strategic Importance of Halogenated Indoles as Synthetic Precursors

Halogenated indoles, particularly those containing bromine or chlorine, are of profound strategic importance in organic synthesis. The presence of a halogen atom on the indole ring provides a reactive "handle" for further chemical modifications, primarily through cross-coupling reactions. acs.org Techniques such as the Suzuki-Miyaura and Buchwald-Hartwig reactions allow for the introduction of aryl, heteroaryl, or other organic fragments at the halogenated position, dramatically increasing molecular complexity. numberanalytics.com

The halogen substituent also influences the electronic properties of the indole ring, which can affect the reactivity of other positions. acs.org Brominated indoles, like the 5-bromoindole (B119039) core of the target molecule, are particularly valuable. Marine organisms are a rich source of naturally occurring organobromine compounds, many of which are indole alkaloids with significant biological activity. nih.gov In a synthetic context, the bromine atom can be readily introduced and serves as a versatile precursor for creating a wide array of more complex indole derivatives that would be difficult to access directly. researchgate.net This makes halogenated indoles key building blocks in the synthesis of pharmaceuticals and other functional molecules. acs.org

Positional Isomerism and Reactivity Profiles of Indole-Carbaldehyde Derivatives

The position of the carbaldehyde (or formyl) group on the indole ring profoundly influences the compound's reactivity. Indole-3-carbaldehyde is the most common and synthetically accessible isomer, often prepared via the Vilsmeier-Haack reaction. ekb.eg The aldehyde group at the C3 position is conjugated with the pyrrole (B145914) ring's electron-rich system, which modulates its chemical behavior. wikipedia.orgekb.eg

Indole-3-carbaldehydes are versatile intermediates. ekb.egresearchgate.net The carbonyl group readily undergoes reactions typical of aromatic aldehydes, such as:

Oxidation to the corresponding carboxylic acid (indole-3-carboxylic acid). wikipedia.org

Condensation reactions , for example, with nitromethane (B149229) in a Henry reaction to form 3-(2-nitrovinyl)-1H-indole.

Formation of oximes by reacting with hydroxylamine, which are key intermediates in the synthesis of other compounds. mdpi.com

N-alkylation or N-acylation at the indole nitrogen, which is often protected to control subsequent reactions. ekb.eg

The reactivity is also influenced by other substituents on the ring. In the case of 5-bromo-1-ethyl-1H-indole-3-carbaldehyde, the electron-withdrawing bromine at C5 and the ethyl group at N1 further modify the electronic landscape of the molecule, impacting the reactivity of the aldehyde at C3. For instance, substituents at the C5 position can create steric hindrance that may impede C-H activation at the C4 position. acs.org The N-substituent, in this case, an ethyl group, prevents reactions that typically occur at the N-H bond, directing further transformations to other parts of the molecule. ekb.eg

Data Tables

Table 1: Properties of 5-Bromo-1H-indole-3-carbaldehyde (Precursor)

PropertyValue
Molecular Formula C₉H₆BrNO
Molecular Weight 224.05 g/mol
CAS Number 877-03-2
Melting Point 204-207 °C
Appearance Yellow to light yellow solid
SMILES O=Cc1c[nH]c2ccc(Br)cc12
InChI Key PEENKJZANBYXNB-UHFFFAOYSA-N

Data sourced from multiple references. google.comsigmaaldrich.comnih.gov

Table 2: Comparison of Related Indole-3-Carbaldehyde Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference
Indole-3-carbaldehyde C₉H₇NO145.16Unsubstituted parent compound. wikipedia.org
5-Bromo-1H-indole-3-carbaldehyde C₉H₆BrNO224.05Bromine at C5, NH at N1. sigmaaldrich.com
5-Bromo-1-methyl-1H-indole-3-carbaldehyde C₁₀H₈BrNO238.08Bromine at C5, Methyl at N1. fishersci.cascbt.com
This compound C₁₁H₁₀BrNO252.11Bromine at C5, Ethyl at N1.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

5-bromo-1-ethylindole-3-carbaldehyde

InChI

InChI=1S/C11H10BrNO/c1-2-13-6-8(7-14)10-5-9(12)3-4-11(10)13/h3-7H,2H2,1H3

InChI Key

FBUSWQRIDDFKDW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)Br)C=O

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 1 Ethyl 1h Indole 3 Carbaldehyde and Cognate Architectures

Foundational Indole (B1671886) Core Synthesis Approaches

The construction of the indole scaffold is a cornerstone of heterocyclic chemistry, with a rich history of named reactions and a continuous drive toward more efficient and versatile methods. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Classical Cyclization and Annulation Strategies (e.g., Fischer, Reissert)

Among the most established methods for indole synthesis, the Fischer and Reissert syntheses have been pivotal for over a century.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, remains one of the most widely used methods. This reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. The process is versatile, allowing for the preparation of a wide array of substituted indoles. The mechanism proceeds through a nih.govnih.gov-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. Various Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed as catalysts.

The Reissert indole synthesis provides an alternative route, starting from o-nitrotoluene and diethyl oxalate. The initial step is a condensation reaction, followed by a reductive cyclization using zinc in acetic acid to form indole-2-carboxylic acid. This intermediate can then be decarboxylated upon heating to yield the parent indole. While effective, the Reissert synthesis is often limited by the availability of the substituted o-nitrotoluene precursors.

Classical Synthesis Starting Materials Key Steps Catalyst/Reagents
Fischer Indole SynthesisArylhydrazine, Aldehyde/KetoneHydrazone formation, nih.govnih.gov-sigmatropic rearrangement, Cyclization, Ammonia eliminationBrønsted or Lewis Acids (e.g., PPA, ZnCl₂)
Reissert Indole Synthesiso-Nitrotoluene, Diethyl oxalateCondensation, Reductive cyclization, DecarboxylationBase (e.g., KOEt), Reducing agent (e.g., Zn/AcOH)

Modern Catalytic Methods for Indole Ring Formation

In recent decades, transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader functional group tolerance, and novel pathways for ring construction. Palladium-catalyzed reactions have been particularly prominent in this field.

These methods often involve cross-coupling reactions to form key C-C or C-N bonds necessary for cyclization. For example, palladium catalysts facilitate the intramolecular cyclization of 2-alkynylanilines. Other notable palladium-catalyzed approaches include the Larock indole synthesis, which involves the annulation of an internal alkyne with an o-iodoaniline. These catalytic systems provide access to complex indole structures from readily available starting materials under conditions that are often more benign than classical methods. Copper-catalyzed methods have also emerged as a powerful alternative for constructing the indole ring.

Advancements in Green Synthesis Protocols for Indole Derivatives

The principles of green chemistry have spurred the development of more environmentally friendly and efficient synthetic protocols. In the context of indole synthesis, this has led to the adoption of techniques such as microwave-assisted organic synthesis (MAOS), the use of aqueous media, and solvent-free reactions.

Microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields for classical methods like the Fischer indole synthesis. researchgate.net For instance, the reaction of a phenylhydrazine (B124118) with a ketone in the presence of a catalyst like p-toluenesulfonic acid can be completed in minutes under microwave heating, compared to hours with conventional heating. chiba-u.jp The use of water as a solvent, where possible, also aligns with green chemistry principles by reducing reliance on volatile organic compounds. These advancements not only make indole synthesis more sustainable but also more efficient for chemical production. nih.gov

Regioselective Bromination Techniques for the Indole Nucleus

Once the N-ethylindole core is synthesized, the next critical step toward the target molecule is the introduction of a bromine atom specifically at the C-5 position. The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution. However, this high reactivity also presents a challenge in controlling the position of substitution. The C-3 position is the most nucleophilic and kinetically favored site for electrophilic attack, while the benzene (B151609) portion of the ring (C-4, C-5, C-6, C-7) is less reactive.

Controlled Bromination at the C-5 Position

Achieving selective bromination at the C-5 position requires careful selection of reagents and reaction conditions to override the intrinsic reactivity preference for the C-3 position. If the C-3 position is already substituted, as it would be in the final target molecule (with a carbaldehyde group), electrophilic attack is directed to the benzene ring. However, if bromination is performed on the 1-ethylindole precursor, the C-3 position must be considered.

Recent research has focused on developing methods for selective C-5 halogenation. One strategy involves using specific reagent systems that favor substitution on the benzene ring. For instance, a one-step method using pyridinium (B92312) tribromide and hydrochloric acid in methanol (B129727) has been reported to achieve selective C-5 bromination of certain indole alkaloids, proceeding rapidly even at low temperatures. chiba-u.jpnih.gov This method is proposed to proceed through an in-situ generated indoline (B122111) intermediate that directs the bromination. nih.gov Other approaches have utilized copper-catalyzed C-H activation to direct functionalization to the C-5 position. nih.govnih.gov The choice of brominating agent is crucial; N-Bromosuccinimide (NBS) is a common and milder alternative to molecular bromine, though its regioselectivity can be highly dependent on reaction conditions. nih.govnsf.gov

Condition/Reagent Effect on Regioselectivity Notes
Pyridinium tribromide / HCl / MeOHFavors C-5 bromination chiba-u.jpnih.govFast reaction, proceeds via a proposed indoline intermediate. nih.gov
Copper CatalysisCan direct C-5 C-H functionalization nih.govnih.govOften requires a directing group on the indole.
N-Bromosuccinimide (NBS)Highly dependent on solvent and catalyst nih.govnsf.govA common, milder source of electrophilic bromine. masterorganicchemistry.com
Blocking C-3 PositionDirects substitution to the benzene ringA common strategy if C-3 is unsubstituted.

Strategies for Mitigating Polybromination and Non-Specific Halogenation

The high reactivity of the indole nucleus can easily lead to the formation of di- or tri-brominated products if the reaction is not carefully controlled. To ensure selective monobromination at the C-5 position, several strategies can be employed.

One of the most effective methods is the slow, portion-wise addition of the brominating agent (e.g., NBS) at a controlled, often low, temperature. masterorganicchemistry.com This maintains a low concentration of the electrophile in the reaction mixture, favoring the kinetically controlled monobromination product over subsequent bromination events. The choice of solvent also plays a critical role; solvents can modulate the reactivity of both the indole substrate and the brominating agent. Furthermore, using a stoichiometric amount (one equivalent) of the brominating agent is essential to prevent over-halogenation. Acid catalysts, such as p-toluenesulfonic acid, have been used in conjunction with NBS to improve selectivity in some cases, by activating the NBS and directing the substitution. researchgate.net Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to quench the reaction upon consumption of the starting material, thereby preventing the formation of undesired polybrominated side products.

N-Alkylation Protocols for 1-Ethyl Substitution

The introduction of an ethyl group at the nitrogen atom of the indole ring is a crucial step in the synthesis of the target compound. This transformation can be achieved through various N-alkylation protocols, which can be broadly categorized into direct methodologies and more sophisticated ligand-controlled approaches.

Direct N-Alkylation Methodologies

Direct N-alkylation of the indole nucleus is a common and straightforward approach. This typically involves the deprotonation of the indole N-H bond using a suitable base, followed by the reaction with an ethylating agent. The choice of base, solvent, and ethylating agent can significantly influence the reaction's efficiency and yield.

A variety of bases can be employed, with common examples including sodium hydride (NaH), potassium carbonate (K2CO3), and potassium hydroxide (B78521) (KOH). The selection of the base is often dictated by the reactivity of the indole substrate and the desired reaction conditions. For instance, the N-alkylation of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole with ethyl halide was successfully achieved using anhydrous potassium carbonate in dry 1,4-dioxane, resulting in the desired N-ethylated product. iajps.com Another example is the synthesis of 5-bromo-1-ethyl-1H-indole-2,3-dione from 5-bromoisatin (B120047) and iodoethane, which also utilized potassium carbonate as the base in N,N-dimethylformamide (DMF).

Phase-transfer catalysis (PTC) offers an alternative and often milder approach for N-alkylation. This method facilitates the transfer of the base or the indole anion between an aqueous and an organic phase, often leading to higher yields and simpler work-up procedures. Tetrabutylammonium bromide (TBAB) is a commonly used phase-transfer catalyst for such reactions. For example, the synthesis of 5-bromo-1-ethylindoline-2,3-dione was achieved by reacting 5-bromo-1H-indole-2,3-dione with 1-bromoethane in the presence of potassium carbonate and a catalytic amount of tetra-n-butylammonium bromide in DMF, affording the product in 79% yield. researchgate.net

Indole SubstrateEthylating AgentBaseCatalystSolventReaction ConditionsYield (%)Reference
(R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indoleEthyl halideK₂CO₃ (anhydrous)-1,4-Dioxane (dry)Reflux, 5 hNot specified iajps.com
5-Bromo-1H-indole-2,3-dione1-BromoethaneK₂CO₃Tetrabutylammonium bromide (catalytic)DMFRoom temperature, 48 h79 researchgate.net
IndoleAlkyl halides/sulfonatesK₂CO₃-[bmim][BF₄]/AcetonitrileNot specifiedGood researchgate.net

Ligand-Controlled and Regiodivergent N-Alkylation Approaches

While direct N-alkylation is often effective, achieving high regioselectivity (N-alkylation vs. C-alkylation) can sometimes be challenging, especially with ambident indole anions. Modern synthetic methodologies have addressed this challenge through the development of ligand-controlled and regiodivergent N-alkylation approaches. These methods utilize transition metal catalysts in conjunction with specific ligands to direct the alkylation to the desired nitrogen atom with high precision.

These advanced strategies often provide a high degree of control over the reaction's outcome, allowing for selective N-alkylation even in the presence of other potentially reactive sites within the molecule. While specific examples for the N-ethylation of 5-bromoindole (B119039) using these sophisticated methods are not extensively detailed in the readily available literature, the general principles of these approaches are well-established and represent a powerful tool in the synthesis of complex indole derivatives.

Formylation at the C-3 Position: The Vilsmeier-Haack Reaction and Contemporary Alternatives

The introduction of a formyl group at the C-3 position of the indole ring is another pivotal step in the synthesis of 5-bromo-1-ethyl-1H-indole-3-carbaldehyde. The Vilsmeier-Haack reaction is the most classic and widely employed method for this transformation. However, recent advancements have led to the development of several alternative and often milder formylation strategies.

Optimization and Scope of the Vilsmeier-Haack Reagent for Indole Formylation

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent, such as phosphorus oxychloride (POCl3) or oxalyl chloride. mychemblog.comijpcbs.com This electrophilic species then attacks the electron-rich C-3 position of the indole nucleus to form an iminium salt, which upon hydrolysis yields the desired aldehyde.

The reaction conditions for the Vilsmeier-Haack formylation of indoles can be optimized by varying the stoichiometry of the reagents, the reaction temperature, and the solvent. The reaction is generally effective for a wide range of indole substrates, including those with various substituents on the benzene ring. For N-alkylated indoles, the reaction proceeds smoothly at the C-3 position. While a specific literature procedure for the Vilsmeier-Haack formylation of 1-ethyl-5-bromoindole is not explicitly detailed, the general applicability of this reaction to N-substituted indoles is well-documented. For instance, the formylation of N-vinylpyrrole, a related heterocyclic compound, is achieved using the Vilsmeier reagent prepared from DMF and POCl3 in 1,2-dichloroethane. mychemblog.com

SubstrateReagentsSolventReaction ConditionsYield (%)Reference
N-VinylpyrroleDMF, POCl₃1,2-Dichloroethane-78 °C to ambient temperature, 3 hNot specified mychemblog.com
1,3-Dimethoxy-5-(4-nitrophenoxy)benzeneDMF, POCl₃DMF80 °C, 3 hNot specified mychemblog.com
Indoles (general)DMF, POCl₃Various0 °C to refluxGenerally high ijpcbs.comorganic-chemistry.org

Recent Developments in C-3 Formylation Strategies for Indoles

In recent years, several alternative methods for the C-3 formylation of indoles have emerged, often offering milder reaction conditions and avoiding the use of harsh Vilsmeier-Haack reagents. These contemporary strategies include:

Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation: This method utilizes a Vilsmeier-type intermediate generated in situ from DMF promoted by the triphenylphosphine/1,2-diiodoethane system. This one-pot protocol is applicable to various electron-rich indoles under mild conditions. cas.cn

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent synthetic strategies.

A convergent synthesis would involve the separate synthesis of key fragments of the molecule, which are then combined in the final stages. Two plausible convergent routes are:

Route A: Synthesis of 5-bromo-1H-indole-3-carbaldehyde followed by N-ethylation. This approach first focuses on establishing the bromo and formyl functionalities on the indole core, followed by the introduction of the ethyl group at the nitrogen atom in the final step.

Route B: Synthesis of 5-bromo-1-ethyl-1H-indole followed by C-3 formylation. In this strategy, the N-ethyl and C-5 bromo substituents are first incorporated, and the C-3 formyl group is introduced in the final step, for example, via a Vilsmeier-Haack reaction.

A divergent synthesis , on the other hand, would start from a common intermediate that can be elaborated into a variety of different target molecules. In the context of this compound, a divergent approach could begin with the synthesis of 5-bromo-1-ethyl-1H-indole. This versatile intermediate could then be subjected to a range of functionalization reactions at various positions of the indole nucleus. For the specific target of this article, C-3 formylation would be the key transformation. However, this intermediate could also be used to synthesize other derivatives by introducing different functional groups at the C-2, C-3, C-4, C-6, or C-7 positions, showcasing the divergent nature of this synthetic strategy. nih.gov

Advanced Reactivity and Selective Functionalization of 5 Bromo 1 Ethyl 1h Indole 3 Carbaldehyde

Cross-Coupling Reactions at the Bromo-Substituted C-5 Position

The bromine atom at the C-5 position of the indole (B1671886) nucleus serves as a versatile linchpin for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. These methods are foundational in modern organic synthesis for their efficiency, selectivity, and functional group tolerance.

Palladium catalysis is the cornerstone of C-5 functionalization for bromo-indole scaffolds. The general mechanism for these reactions involves a catalytic cycle beginning with the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with an organometallic reagent and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.

Suzuki-Miyaura Coupling: This reaction pairs the bromo-indole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is widely used for forming C(sp²)-C(sp²) bonds to create biaryl structures. While specific studies on 5-bromo-1-ethyl-1H-indole-3-carbaldehyde are not extensively detailed, research on the closely related bioisostere, 5-bromo-1-ethyl-1H-indazole, provides valuable insight into effective reaction conditions. A screening of palladium catalysts for the Suzuki coupling of this indazole with N-Boc-2-pyrroleboronic acid demonstrated that [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] provided the highest yield.

Table 1. Screening of Palladium Catalysts for the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole.
EntryCatalystTime (h)Yield (%)
1Pd(PPh₃)₄285
2Pd(OAc)₂270
3PdCl₂(PPh₃)₂280
4Pd(dppf)Cl₂295

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed, reacting the bromo-indole with a terminal alkyne. researchgate.netorganic-chemistry.org This reaction is co-catalyzed by palladium and copper(I) and proceeds under mild conditions, making it highly valuable for synthesizing conjugated enynes and arylalkynes. organic-chemistry.org The resulting alkynylated indoles are versatile intermediates for further transformations, including cyclizations and click chemistry. mdma.ch

Heck Reaction: The Heck reaction facilitates the coupling of the bromo-indole with alkenes to form substituted olefins. nih.gov This palladium-catalyzed method is a powerful tool for C-C bond formation and can be performed intramolecularly to construct cyclic systems fused to the indole core. nih.gov

Stille, Negishi, and Hiyama Couplings: These reactions further expand the scope of C-5 functionalization.

The Stille reaction uses organotin reagents (organostannanes), which are valued for their stability and the mild conditions under which they react.

The Negishi coupling involves highly reactive organozinc reagents, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. nrochemistry.com Palladium catalysts are generally preferred for their high yields and functional group tolerance, though nickel catalysts can also be used. nrochemistry.comresearchgate.net

The Hiyama coupling utilizes organosilanes, which are activated by a fluoride (B91410) source or a base. wikipedia.org This method is an attractive alternative to Suzuki coupling due to the low toxicity and stability of the silicon reagents. wikipedia.orgekb.eg

While palladium catalysts are dominant, concerns about their cost and toxicity have spurred the development of methods using more abundant first-row transition metals. Nickel, in particular, has emerged as a viable alternative for several cross-coupling reactions. Nickel-catalyzed Negishi couplings, for instance, can effectively couple organozinc reagents with aryl bromides. nrochemistry.comyoutube.com These systems, often employing ligands like Pybox, can achieve high yields and even enantioselectivity in certain cases, offering a cost-effective and sustainable alternative to palladium. youtube.com

A significant trend in synthetic chemistry is the move towards greener and more biocompatible reaction conditions. Developing cross-coupling reactions that proceed in water is a key goal. Research has demonstrated successful Suzuki-Miyaura couplings of bromoindoles in aqueous media at mild temperatures (e.g., 37 °C), which is particularly relevant for late-stage functionalization of biologically active molecules. orgoly.com Similarly, Sonogashira couplings have been adapted for use in water, enabling the modification of biomolecules like peptides and tryptophans under bio-orthogonal conditions. researchgate.netmdma.ch These advancements are crucial for applications in chemical biology, where reactions must be performed in the presence of sensitive biological functionalities. mdma.ch

Derivatization and Chemical Transformations of the C-3 Formyl Group

The aldehyde functionality at the C-3 position is a versatile electrophilic handle for a multitude of chemical transformations. Its reactivity allows for chain extension, the introduction of new functional groups, and the construction of diverse heterocyclic systems fused to the indole core.

The electron-deficient carbonyl carbon of the formyl group readily undergoes attack by various nucleophiles.

Condensation Reactions: The aldehyde can be condensed with a range of compounds containing active methylene (B1212753) groups or primary amines.

Knoevenagel Condensation: Reaction with active methylene compounds like cyanoacetamide or rhodanine-3-acetic acid in the presence of a base leads to the formation of α,β-unsaturated products. These reactions are fundamental for synthesizing more complex substituted indoles.

Hydrazone/Semicarbazone Formation: Condensation with hydrazine (B178648) derivatives (e.g., hydrazine, phenylhydrazine) or semicarbazide (B1199961) yields the corresponding hydrazones and semicarbazones. These derivatives can be stable final products or intermediates for further reactions, such as in the Wolff-Kishner reduction. Research on 5-bromo-1H-indole-3-carbaldehyde has shown it readily forms semicarbazone derivatives. csic.es

Table 2. Examples of Condensation Reactions at the C-3 Formyl Group of Indole-3-carbaldehydes.
Nucleophile/ReagentReaction TypeResulting Functional Group/Product
Hydrazine / Substituted HydrazinesCondensationHydrazones
SemicarbazideCondensationSemicarbazones
ThioureaCondensation/CyclizationAminothiazole derivatives
CyanoacetamideKnoevenagel Condensationα,β-Unsaturated nitrile
Rhodanine-3-acetic acidKnoevenagel CondensationSubstituted rhodanine (B49660) derivative

The oxidation state of the formyl group can be precisely adjusted using selective reagents, providing access to the corresponding alcohol, methyl, or carboxylic acid derivatives.

Selective Reductions:

Reduction to Alcohol: The aldehyde can be selectively reduced to a primary alcohol, (5-bromo-1-ethyl-1H-indol-3-yl)methanol, using mild hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective choice for this transformation, as it typically does not reduce the indole ring or cleave the aryl-bromide bond under standard conditions. organic-chemistry.orgyoutube.com

Reduction to Methyl Group (Deoxygenation): For complete removal of the carbonyl oxygen to form a 3-methylindole (B30407) derivative, harsher conditions are required. The Wolff-Kishner reduction , which involves the formation of a hydrazone intermediate followed by heating with a strong base (like potassium hydroxide), is a classic method for this conversion. wikipedia.org This reaction's high basicity makes it suitable for substrates that are sensitive to acid, which is an advantage over the alternative Clemmensen reduction. wikipedia.org

Selective Oxidations:

Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding 5-bromo-1-ethyl-1H-indole-3-carboxylic acid. The Pinnick oxidation , using sodium chlorite (B76162) (NaClO₂) and a phosphate (B84403) buffer under mildly acidic conditions, is a highly efficient and chemoselective method. nrochemistry.comwikipedia.org It is known for its tolerance of a wide range of functional groups, including halogens and double bonds, making it ideal for complex substrates like the target molecule. orgoly.comwikipedia.org

C-H Activation and Site-Selective Functionalization of the Indole Core

Direct C-H activation has emerged as a powerful, atom-economical tool for modifying the indole nucleus. For this compound, the interplay between the existing substituents—the N-ethyl group, the C3-carbaldehyde, and the C5-bromo atom—dictates the regioselectivity of these transformations.

The pyrrole (B145914) ring of indole contains the most reactive C-H bonds. In the target molecule, the C-3 position is already functionalized with a carbaldehyde. Therefore, C-H activation is primarily focused on the C-2 position. The N-ethyl group plays a crucial role here, as N-alkylation generally enhances the nucleophilicity of the indole ring compared to N-H or N-acyl indoles, making the C-2 proton more susceptible to deprotonation or concerted metalation-deprotonation.

While direct C-H activation at C-2 of this specific molecule is not widely documented, studies on analogous N-protected indole-3-carbaldehydes provide significant insights. For instance, 1-methoxyindole-3-carbaldehyde (B1618907) has been shown to react as a versatile electrophile at the C-2 position with various nucleophiles, indicating the electron-deficient nature of this site, which can be exploited in transition metal-catalyzed C-H functionalization. scispace.com Palladium-catalyzed reactions, often directed by groups on the indole nitrogen, are commonly employed to achieve C-2 arylation, alkenylation, or alkylation. iajps.com The N-ethyl group can serve as a weak directing group or simply as a protecting group to enable selective functionalization at the C-2 position.

Functionalization of the benzenoid ring of indole is more challenging due to the lower reactivity of these C-H bonds. However, the C3-carbaldehyde group can act as an effective directing group to facilitate reactions at the C-4 position. Palladium-catalyzed oxidative alkenylation of N-benzyl-1H-indole-3-carbaldehyde derivatives with acrylates has been shown to selectively yield C-4 functionalized products. This transformation proceeds through a palladacycle intermediate formed by the coordination of the aldehyde's oxygen to the metal center, bringing the catalyst into proximity with the C-4 C-H bond.

Similarly, palladium-catalyzed C-4 arylation of N-protected 3-acetylindoles proceeds efficiently, whereas the corresponding reaction with free (NH) indoles can lead to a mixture of products or domino C4-arylation/carbonyl migration sequences. The N-ethyl group in this compound is therefore critical for achieving clean, regioselective C-4 functionalization by preventing such side reactions.

Functionalization at the C-6 and C-7 positions is significantly more difficult. The C-5 position is blocked by the bromine atom. Achieving selectivity at C-6 or C-7 typically requires the installation of a dedicated directing group, often on the indole nitrogen, to steer the catalyst to the desired site. In the absence of such a group, functionalization at these positions is unlikely to compete with reactions at the more activated C-2 and C-4 sites.

The mechanism of C-H functionalization on the indole core is highly dependent on the catalyst, directing group, and reaction conditions. For the C-4 arylation directed by the C3-carbaldehyde, the reaction is believed to proceed via a concerted metalation-deprotonation (CMD) pathway. In this mechanism, the aldehyde's oxygen coordinates to the palladium catalyst. This pre-coordination facilitates the deprotonation of the C-4 C-H bond by a carboxylate or carbonate base in concert with the formation of the Pd-C bond, generating a six-membered palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the C-4 arylated product and regenerate the active palladium catalyst.

Theoretical studies have shown that when the C-H activation step is rate-determining, functionalization tends to occur on the benzene (B151609) ring (e.g., C-4 or C-7). Conversely, if a subsequent step like reductive elimination is rate-determining, functionalization often favors the C-2 position of the pyrrole ring. The specific outcome for this compound would depend on the precise catalytic system employed.

N-Ethyl Substituent Influence on Indole Reactivity and Regioselectivity

The N-ethyl group on the indole nitrogen is not merely a protecting group; it actively influences the electronic properties and steric environment of the heterocyclic system, thereby guiding its reactivity and regioselectivity.

Regiocontrol : The presence of the N-ethyl group precludes any reactions involving the N-H proton, such as N-acylation or N-arylation. This effectively channels the reactivity towards the carbon framework of the indole. As mentioned previously, it prevents side reactions like the carbonyl migration observed in Pd-catalyzed C-4 arylation of N-H 3-acetylindoles.

Steric Hindrance : The ethyl group can exert steric hindrance at the adjacent C-2 and C-7 positions. While this effect is modest, it can influence the approach of bulky reagents or catalysts. In some cases, this steric influence can be exploited to favor functionalization at a less hindered site or to control stereochemistry in certain annulation reactions.

Solubility : The N-ethyl group increases the lipophilicity of the molecule compared to its N-H counterpart, which generally improves its solubility in common organic solvents used in synthesis. This practical advantage can lead to more homogeneous reaction conditions and improved yields.

Tandem and Cascade Reaction Sequences Incorporating this compound

The multifunctional nature of this compound makes it an excellent substrate for designing tandem or cascade reactions, where a single synthetic operation generates significant molecular complexity through a series of intramolecular transformations.

A plausible cascade sequence could be initiated by a condensation reaction at the C-3 carbaldehyde. For example, a Knoevenagel condensation with an active methylene compound could generate an electron-deficient alkene. This newly formed Michael acceptor could then undergo an intramolecular reaction. If the active methylene compound also contained a nucleophile, an intramolecular Michael addition followed by cyclization could lead to novel fused or spirocyclic systems.

Alternatively, the aldehyde can be converted into an intermediate that triggers a subsequent C-H functionalization event. For instance, formation of an enamine or imine from the aldehyde could be followed by an intramolecular palladium-catalyzed C-H alkenylation or arylation onto the C-2 or C-4 position, assuming a suitable tether length. An iridium(III)-catalyzed cascade reaction has been reported for the synthesis of multifunctional indoles, where an initial C-H activation event is followed by further transformations, demonstrating the potential for multistep C-H functionalization in a single pot. nih.gov

The table below outlines a conceptual tandem reaction sequence starting from this compound.

StepReaction TypeReactantIntermediate/ProductPotential Outcome
1Knoevenagel CondensationMalononitrileIndol-3-ylmethylene malononitrileFormation of a Michael acceptor
2Intramolecular Cyclization / C-H Functionalization(Tethered Nucleophile or Aryl group)Fused PolycycleTandem Michael-addition/cyclization or Heck reaction
3Aromatization / Further Transformation-Complex HeterocycleConstruction of novel drug-like scaffolds

In Depth Spectroscopic and Computational Characterization of 5 Bromo 1 Ethyl 1h Indole 3 Carbaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 5-bromo-1-ethyl-1H-indole-3-carbaldehyde. nih.govspectrabase.com One-dimensional (1D) techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a closely related compound, 5-bromo-1-methyl-1H-indole-3-carbaldehyde, the aldehyde proton (CHO) characteristically appears as a singlet at a downfield chemical shift, typically around 9.94 ppm. rsc.org The protons on the indole (B1671886) ring appear in the aromatic region (7.21-8.45 ppm), with their specific shifts and coupling patterns revealing their positions. For the N-ethyl group in the target compound, one would expect to see a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, indicative of their coupling.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon of the aldehyde group is typically observed in the highly deshielded region of the spectrum (around 184 ppm). Aromatic and heterocyclic carbons appear between approximately 111 and 139 ppm, while the carbons of the N-ethyl group would be found in the upfield, aliphatic region. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for a Substituted Indole-3-carbaldehyde Analog

Proton Chemical Shift (ppm) Multiplicity
CHO 9.94 s (singlet)
H-2 7.65 s (singlet)
H-4 8.45 d (doublet)
H-6 7.42 dd (doublet of doublets)
H-7 7.21 d (doublet)
N-CH₃ 3.86 s (singlet)

Data based on the analog 5-bromo-1-methyl-1H-indole-3-carbaldehyde. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govspectrabase.com

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the range of 1640-1685 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group is observed just below 3000 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, at lower wavenumbers. Other characteristic bands include C=C stretching from the aromatic rings and C-N stretching vibrations. researchgate.net

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, aromatic ring vibrations often produce strong signals in Raman spectra, aiding in the characterization of the indole core. The analysis of vibrational modes can also offer insights into the molecule's conformational properties.

Table 2: Key Infrared (IR) Absorption Frequencies for Indole-3-carbaldehyde Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Aldehyde (C=O) Stretch 1640 - 1685
Aromatic C-H Stretch 3000 - 3150
Aliphatic C-H Stretch 2850 - 2960
C=C Aromatic Stretch 1450 - 1600
C-N Stretch 1200 - 1350
C-Br Stretch 500 - 650

Data compiled from typical values for related indole structures.

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular mass of a compound, which allows for the unambiguous confirmation of its elemental composition. nih.govlongdom.org For this compound (C₁₁H₁₀BrNO), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different atomic compositions. The presence of the bromine atom is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

Electron ionization (EI) mass spectrometry can also be used to study the molecule's fragmentation pathways. The molecular ion of indole-3-carbaldehydes is typically stable. nih.govnist.gov Common fragmentation patterns involve the loss of the formyl group (-CHO) or the ethyl group (-C₂H₅) from the parent ion. Subsequent fragmentation of the indole ring can also occur, providing further structural information. scirp.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Packing

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. nih.gov This technique determines precise bond lengths, bond angles, and torsion angles, offering an absolute confirmation of the molecular connectivity and conformation. For this compound, an X-ray crystal structure would confirm the planarity of the indole ring system and the orientation of the ethyl and carbaldehyde substituents. researchgate.netrsc.org

Furthermore, X-ray crystallography reveals how molecules pack together in a crystal lattice. rsc.org This analysis identifies intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and π-π stacking, which govern the material's solid-state properties. acs.org The presence of the bromine atom can lead to halogen bonding, an important non-covalent interaction that can significantly influence crystal packing. rsc.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, characterizes the photophysical properties of a molecule, which are dictated by its electronic structure. beilstein-journals.org Indole and its derivatives are known to be chromophoric and often fluorescent. mdpi.comresearchgate.net

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands corresponding to π-π* electronic transitions within the conjugated indole system. researchgate.net The positions and intensities of these bands are influenced by the substituents on the indole ring. The aldehyde and bromine groups, acting as electron-withdrawing groups, can cause shifts in the absorption maxima compared to unsubstituted indole.

Upon excitation with light of an appropriate wavelength, the molecule may exhibit fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted (occurs at a longer wavelength), a phenomenon known as the Stokes shift. The fluorescence quantum yield, which measures the efficiency of the emission process, is highly sensitive to the molecular structure and environment. beilstein-journals.orgnih.gov

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior and Electronic Energy Levels

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules, providing information on their oxidation and reduction potentials. researchgate.netresearchgate.net The indole nucleus is known to be electroactive and can be readily oxidized. researchgate.net

The cyclic voltammogram of this compound would reveal the potential at which the molecule undergoes oxidation, which is related to the energy of its Highest Occupied Molecular Orbital (HOMO). nih.gov The presence of the electron-withdrawing bromo and aldehyde groups is expected to make the indole ring more difficult to oxidize compared to unsubstituted indole, thus shifting the oxidation potential to a more positive value. rsc.org From these electrochemical measurements, the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated, providing insight into the molecule's electronic properties and potential applications in materials science. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum chemistry method used to model and predict the properties of molecules. nih.govnih.gov DFT calculations can provide valuable insights that complement experimental data. For this compound, DFT can be used to:

Optimize the molecular geometry: This predicts the most stable three-dimensional structure, including bond lengths and angles, which can be compared with X-ray crystallography data. nih.gov

Predict spectroscopic properties: DFT can simulate NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis), aiding in the interpretation of experimental results. rsc.org

Calculate electronic properties: DFT provides information on the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These calculations help in understanding the molecule's reactivity, stability, and photophysical and electrochemical behavior. rsc.org For instance, the calculated HOMO-LUMO gap can be correlated with the electronic transitions observed in the UV-Vis spectrum.

These computational predictions are a powerful tool for understanding the structure-property relationships in indole derivatives. rsc.org

Table 3: List of Compounds Mentioned

Compound Name
This compound
5-bromo-1-methyl-1H-indole-3-carbaldehyde

Computational Modeling of Reaction Mechanisms, Energetics, and Transition States

The elucidation of reaction mechanisms, including the intricate details of intermediate structures, transition states, and the associated energy landscapes, is fundamental to understanding and predicting the chemical reactivity of this compound. Computational chemistry, particularly through the application of Density Functional Theory (DFT), provides a powerful lens through which to examine these transient and often elusive aspects of chemical transformations. Theoretical studies on indole derivatives have established a robust framework for investigating their reactivity, which can be extended to this specific compound. csic.esnih.gov

Computational modeling in this context focuses on mapping the potential energy surface of a given reaction. This involves identifying the lowest energy pathways from reactants to products, which proceed via one or more transition states. The transition state is a critical point on this pathway, representing the maximum energy barrier that must be overcome for the reaction to occur. The energy difference between the reactants and the transition state is known as the activation energy, a key determinant of the reaction rate.

For this compound, several types of reactions are of interest for computational investigation, including electrophilic substitution at the indole ring, nucleophilic addition to the carbaldehyde group, and various cycloaddition reactions. researchgate.netbhu.ac.in DFT calculations are particularly well-suited for these investigations, offering a good balance between computational cost and accuracy. csic.es Functionals such as B3LYP, paired with appropriate basis sets like 6-311++G(d,p), have been shown to provide reliable molecular structures and energy values for similar indole systems. csic.es

Intrinsic Reaction Coordinate (IRC) calculations are often performed following the location of a transition state. nih.gov These calculations map the reaction pathway downhill from the transition state to the corresponding reactants and products, confirming that the located transition state indeed connects the intended species.

A hypothetical study on the Vilsmeier-Haack reaction, a common method for synthesizing indole-3-carbaldehydes, could be computationally modeled to understand the regioselectivity and energetics of the formylation step on the 5-bromo-1-ethyl-1H-indole precursor. researchgate.net The model would calculate the energies of the possible intermediates and transition states for electrophilic attack at different positions of the indole ring, thereby explaining the observed preference for the C3 position. bhu.ac.in

Below are illustrative data tables representing the types of energetic data that would be generated from a computational study on a hypothetical reaction of this compound, for instance, a nucleophilic addition to the carbonyl group.

Table 1: Calculated Reaction Energetics (in kcal/mol) for the Nucleophilic Addition of a Generic Nucleophile to this compound.
SpeciesElectronic Energy (Hartree)Zero-Point Energy (kcal/mol)Relative Energy (kcal/mol)Activation Energy (kcal/mol)
Reactants-2589.12345156.70.0-
Transition State (TS1)-2589.09876155.915.515.5
Intermediate-2589.14567157.2-13.9-
Product-2589.15802158.1-21.7-
Table 2: Key Geometric Parameters and Vibrational Frequencies of the Calculated Transition State (TS1).
ParameterValue
Imaginary Frequency (cm-1)-254.3
C-Nu Bond Length (Å)2.15
C=O Bond Length (Å)1.28
O-C-Nu Angle (°)105.2

These tables showcase the kind of detailed quantitative information that computational modeling can provide. Table 1 outlines the energy profile of the reaction, indicating that the reaction is exothermic and proceeds with a moderate activation barrier. Table 2 provides key structural information about the transition state, with the imaginary frequency being a hallmark of a true transition state, representing the motion along the reaction coordinate.

Furthermore, computational models can predict the influence of substituents on the reaction mechanism and energetics. For example, the electron-withdrawing nature of the bromine atom at the C5 position and the aldehyde group at the C3 position, as well as the electron-donating effect of the ethyl group on the nitrogen, can be quantitatively assessed in terms of their impact on the electron density distribution and, consequently, the reactivity of the indole ring.

Based on a comprehensive search of available scientific literature, there is insufficient information to generate a detailed article on the "Emerging Applications of this compound Derivatives in Advanced Materials and Chemical Biology Tools" following the specific outline provided.

The current body of research does not appear to focus on the applications of this particular compound or its direct derivatives in the fields of:

Organic Semiconductors and Optoelectronic Materials: Literature detailing the rational design of conjugated systems, or the integration of this compound derivatives into organic light-emitting diodes (OLEDs) and charge-transporting devices, is not readily available.

Fluorescent Probes and Chemosensors: There is a lack of published research on the design, synthesis, and application of fluorescent probes or chemosensors derived from this compound for molecular recognition and imaging.

Supramolecular Assembly and Self-Assembled Soft Materials: Information regarding the use of this compound derivatives in the formation of supramolecular structures or self-assembled soft materials could not be located.

While research exists on various other indole derivatives for these applications, the strict focus on "this compound" as per the user's instructions prevents the inclusion of that broader, and potentially irrelevant, information. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline.

Emerging Applications of 5 Bromo 1 Ethyl 1h Indole 3 Carbaldehyde Derivatives in Advanced Materials and Chemical Biology Tools

Supramolecular Assembly and Self-Assembled Soft Materials

Exploitation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking) in Indole (B1671886) Derivatives

The supramolecular chemistry of indole derivatives is largely governed by a combination of non-covalent interactions, including hydrogen bonding and π-stacking. These forces dictate the molecular packing in the solid state and the assembly of molecules in solution, which are crucial for the development of advanced materials.

In derivatives of 5-bromo-1-ethyl-1H-indole-3-carbaldehyde, the primary sites for non-covalent interactions are the indole ring system, the bromine substituent, and the carbaldehyde group. The N1-ethyl group precludes the classic N-H···O hydrogen bond commonly seen in unsubstituted indoles, which often forms chains or dimers in crystal structures. nih.gov However, the carbaldehyde oxygen can still act as a hydrogen bond acceptor, interacting with suitable donors in a given system.

The π-system of the indole core is electron-rich and readily participates in π-stacking interactions. These interactions are fundamental to the structure of DNA and the tertiary structure of proteins. Halogenation of the indole ring can modulate the strength of these π-π interactions. Theoretical calculations have shown that for halogenated 3-methylindoles, the stability of the π-π stacking interaction generally increases with the size of the halogen atom, following the trend F < Cl < Br < I. This suggests that the bromine atom at the C5 position in this compound derivatives can enhance π-stacking strength compared to non-halogenated analogues.

Furthermore, the bromine atom can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site. While not as strong as hydrogen bonds, these interactions contribute significantly to the stability of crystal lattices and the directed assembly of molecules. Crystal structure analysis of a related compound, 5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone, reveals a layered structure stabilized by a network of weak hydrogen bonds, demonstrating the importance of these subtle forces in organizing indole derivatives. nih.gov

Interaction TypeParticipating Moieties in this compound DerivativesPotential Role in Supramolecular Assembly
π-StackingIndole RingFormation of columnar or layered structures; stabilization of aggregates.
Hydrogen BondingCarbaldehyde Oxygen (as acceptor)Directional assembly with hydrogen bond donors, formation of co-crystals.
Halogen BondingC5-Bromine atom (as donor)Directional control in crystal engineering; specific recognition motifs.

Formation of Self-Assembled Hydrogels and Functional Nanostructures

The propensity of indole derivatives to engage in directed non-covalent interactions makes them excellent candidates for the design of self-assembling systems, including hydrogels and functional nanostructures. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, and their applications range from drug delivery to tissue engineering.

While specific studies on hydrogels derived from this compound are not yet prevalent, the foundational principles can be drawn from related indole structures. For instance, indole-capped dipeptides have been shown to form exceptionally robust hydrogels. In these systems, the self-assembly process is driven by the aromaticity and hydrogen-bonding potential of the indole moiety, leading to the formation of nanofibers that entangle to create the hydrogel network.

For derivatives of this compound, the enhanced π-stacking conferred by the bromine atom could be a key design element in promoting directional self-assembly into one-dimensional nanostructures like fibers or tapes. The carbaldehyde group offers a reactive handle for further functionalization, allowing for the attachment of moieties that can tune solubility and introduce stimuli-responsive behavior. For example, conversion of the aldehyde to an oxime or hydrazone could introduce new hydrogen bonding sites, facilitating the assembly process. The dynamic nature of these non-covalent interactions can impart self-healing properties to the resulting hydrogels.

Applications in Catalysis and Organocatalysis

The indole-3-carbaldehyde framework is not only a building block but can also participate in catalytic processes. The aldehyde functionality can act as a directing group in metal-catalyzed C-H functionalization reactions, enabling the selective modification of the indole core at otherwise difficult-to-access positions.

For instance, the formyl group at the C3 position has been used to direct the C4-arylation of indoles using palladium catalysis. This strategy provides a direct route to complex indole derivatives that would be challenging to synthesize through traditional methods. Although the N1-H of indole can sometimes complicate catalytic cycles, the presence of the N1-ethyl group in this compound circumvents this issue, making it a well-suited substrate for various transition-metal-catalyzed cross-coupling and C-H activation reactions.

In the realm of organocatalysis, N-heterocyclic carbenes (NHCs) have been shown to react with the aldehyde group of indole-3-carbaldehydes to form key intermediates. These intermediates can then undergo a variety of transformations, leading to the enantioselective synthesis of complex cyclic and polycyclic structures. The electronic properties of the indole ring, modulated by the C5-bromo substituent, can influence the reactivity of the aldehyde and the stability of the catalytic intermediates, offering a handle to tune the outcome of such reactions. Furthermore, the Vilsmeier-Haack reaction, a classic method for the formylation of indoles, can be performed under catalytic conditions, highlighting the inherent reactivity of the indole nucleus that makes its derivatives suitable for catalytic applications. orgsyn.org

Versatile Building Blocks in the Synthesis of Architecturally Complex Molecules

Indole-3-carbaldehydes are widely recognized as pivotal intermediates in the synthesis of a diverse range of complex molecules, including natural products and pharmacologically active compounds. researchgate.net The aldehyde group is a versatile functional handle that can readily undergo nucleophilic additions, condensations, oxidations, and reductions, providing access to a multitude of more complex structures.

The compound this compound serves as a precursor for architecturally complex molecules. The bromine atom at the C5 position is particularly useful as it can be retained in the final product or used as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce further complexity. This allows for the late-stage functionalization of the indole core, a highly desirable strategy in medicinal chemistry and materials science.

For example, 5-bromo-1H-indole-3-carbaldehyde has been used as a starting material in the synthesis of 5-bromo derivatives of indole phytoalexins, which are naturally occurring antimicrobial compounds. researchgate.net It also serves as the precursor for compounds like 5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone, a molecule whose crystal structure has been elucidated and which belongs to a class of compounds with known medicinal properties. nih.gov The synthesis of various N-substituted indole-3-carbaldehyde oxime derivatives has also been reported, showcasing the utility of the carbaldehyde in forming C=N bonds, a key step in constructing many bioactive molecules. mdpi.com

Starting MaterialReaction TypeResulting Complex Structure/DerivativeReference
5-Bromo-1H-indole-3-carbaldehydeCondensation with Thiosemicarbazide5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone nih.gov
5-Bromo-1H-indole-3-carbaldehydeMulti-step synthesis5-Bromo derivatives of indole phytoalexins researchgate.net
1H-Indole-3-carbaldehydeCondensation with HydroxylamineN-Substituted indole-3-carbaldehyde oximes mdpi.com
1H-Indole-3-carbaldehydePd-catalyzed C-H ArylationC4-Arylated indolesGeneral literature

Future Research Trajectories and Perspectives on 5 Bromo 1 Ethyl 1h Indole 3 Carbaldehyde Research

Development of Highly Sustainable and Atom-Economical Synthetic Pathways

The future of synthesizing 5-bromo-1-ethyl-1H-indole-3-carbaldehyde and its analogs is intrinsically linked to the principles of green and sustainable chemistry. researchgate.netnih.gov The focus is shifting away from traditional methods, which often involve harsh conditions and stoichiometric reagents, towards more environmentally benign and efficient processes. tandfonline.com Key future directions include the development of synthetic routes that maximize atom economy, minimize waste, and utilize renewable resources.

One promising avenue is the advancement of catalytic C-H activation and functionalization. nih.gov Transition-metal catalysis, particularly with palladium, has already demonstrated success in creating diverse indole (B1671886) scaffolds through direct functionalization, providing a straightforward and atom-economical alternative to classical multi-step syntheses. nih.govnih.gov Future research will likely focus on discovering more abundant and less toxic metal catalysts or even metal-free catalytic systems to further enhance the sustainability of these transformations.

Moreover, green chemistry methodologies are being increasingly adopted. tandfonline.comtandfonline.com This includes the use of alternative energy sources like microwave irradiation and mechanochemical activation (ball milling) to accelerate reactions and reduce energy consumption. tandfonline.comrsc.org The exploration of greener solvents, such as water or ionic liquids, or performing reactions under solvent-free conditions, represents another critical research trajectory. researchgate.netnih.gov These approaches not only reduce the environmental footprint but can also lead to higher yields and novel selectivities. researchgate.net

Table 1: Comparison of Conventional vs. Future Synthetic Approaches for Indole Derivatives
ParameterConventional Methods (e.g., Fischer, Vilsmeier-Haack)Future Sustainable/Atom-Economical Methods
CatalystsStrong Brønsted or Lewis acids (often stoichiometric) rsc.orgTransition metals (e.g., Pd, Cu), nanocatalysts, organocatalysts, enzymes researchgate.netsciencedaily.com
SolventsVolatile organic compounds (VOCs) like toluene, DMF rsc.orgWater, ionic liquids, deep eutectic solvents, or solvent-free conditions researchgate.nettandfonline.com
Energy InputHigh temperatures, prolonged heating rsc.orgMicrowave irradiation, ultrasound, mechanochemistry (ball milling) tandfonline.comtandfonline.comrsc.org
Atom EconomyOften low, with significant byproduct formationHigh, through methods like C-H activation and multicomponent reactions researchgate.netnih.gov
Environmental ImpactHigher waste generation, use of hazardous materialsReduced waste, use of benign reagents, improved energy efficiency nih.gov

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

While the reactivity of the indole core at the C2 and C3 positions is well-established, future research will delve into activating and functionalizing less conventional sites, such as the C4 and C7 positions of the benzene (B151609) ring. nih.govrsc.orgrsc.org For a molecule like this compound, this opens up pathways to novel structures that were previously difficult to access. Transition-metal-catalyzed C-H activation, guided by directing groups, is a powerful tool for achieving such site-selectivity, and expanding the repertoire of these reactions is a key objective. nih.govrsc.org

The interplay between the existing substituents—the 5-bromo, 1-ethyl, and 3-carbaldehyde groups—will be a focal point for exploring new chemical transformations. The aldehyde group, for instance, is a versatile handle for a variety of reactions, including condensations, oxidations, and reductions, allowing for the construction of complex molecular architectures. wikipedia.orgekb.egresearchgate.net Future work could explore novel cascade reactions that leverage the inherent reactivity of the aldehyde in concert with the electronic properties of the substituted indole ring.

Furthermore, the bromine atom at the C5 position serves as a valuable synthetic linchpin for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide array of functional groups. Research will likely focus on developing milder and more versatile coupling conditions to expand the scope of accessible derivatives. The exploration of radical reactions and photoredox catalysis also presents an opportunity to uncover unprecedented reactivity patterns for bromoindoles. nih.gov

Advanced Computational Design and Predictive Modeling for Novel Indole Derivatives

Computational chemistry is set to play an increasingly predictive role in the study of indole derivatives. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are becoming indispensable for understanding and predicting the reactivity, stability, and electronic properties of molecules like this compound. acs.orgacs.org Future research will utilize these methods to model reaction mechanisms, predict regioselectivity in functionalization reactions, and rationalize unexpected experimental outcomes. sciencedaily.comacs.org For example, computational studies can help elucidate the transition states of C-H activation processes, guiding the design of more efficient catalysts and reaction conditions. acs.org

Beyond mechanistic studies, computational tools will be crucial for the de novo design of novel indole derivatives with specific, targeted properties. By calculating key molecular descriptors, such as HOMO-LUMO energy gaps and dipole moments, researchers can pre-screen virtual libraries of compounds for desired optoelectronic or biological characteristics before committing to their synthesis. acs.orgnih.gov This in silico approach accelerates the discovery process and reduces the resources spent on synthesizing non-viable candidates.

The integration of artificial intelligence (AI) and machine learning (ML) offers another exciting frontier. nih.gov ML models can be trained on existing experimental data to predict reaction outcomes, identify optimal synthetic routes, or even forecast the biological activity of new indole alkaloids. nih.gov As more data becomes available, these predictive models will become more accurate and powerful, fundamentally changing how chemical research is conducted.

Expansion into Novel Materials Science Applications with Tailored Optoelectronic Features

The inherent π-conjugated system of the indole nucleus makes it an attractive scaffold for the development of advanced organic materials. nih.govrsc.org Future research on this compound and its derivatives will increasingly explore their potential in materials science, particularly in the realm of organic electronics. The substituents on the indole ring play a crucial role in tuning its electronic and optical properties. nih.govrsc.orgnih.gov

A key research trajectory will involve the systematic modification of the indole core to tailor its optoelectronic features. For instance, the introduction of various electron-donating or electron-withdrawing groups at the C5 position (by replacing the bromine) can modulate the HOMO-LUMO energy gap, thereby shifting the absorption and emission spectra of the molecule. rsc.orgnih.gov This tunability is highly desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. nih.govrsc.org

The design and synthesis of larger, π-expanded systems based on the indole framework is another promising direction. chemrxiv.org By fusing the this compound unit with other aromatic or heteroaromatic rings, novel polycyclic aromatic compounds with unique photophysical properties can be created. chemrxiv.org These materials could exhibit enhanced charge transport capabilities and improved stability, making them suitable candidates for next-generation electronic devices. chemrxiv.org

Table 2: Potential Materials Science Applications of Functionalized Indoles
Application AreaKey Property to OptimizeRole of Indole DerivativePotential Modification Strategy
Organic Light-Emitting Diodes (OLEDs)Luminescence, charge transportEmissive layer, host material, or charge-transporting layerExtend π-conjugation; introduce fluorescent/phosphorescent groups
Organic Photovoltaics (OPVs)Light absorption, charge separation/transportElectron donor or acceptor material in the active layerTune HOMO/LUMO levels via electron-donating/withdrawing substituents rsc.org
Organic Field-Effect Transistors (OFETs)Charge carrier mobility, stabilityActive semiconductor layerPromote intermolecular π-π stacking through molecular design
Chemical SensorsSelective analyte binding, signal transductionFluorescent or colorimetric probeIncorporate specific binding sites that alter optical properties upon interaction nih.gov

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The convergence of chemistry, robotics, and data science is ushering in a new era of accelerated molecular discovery. nih.govadvancedsciencenews.comcriver.com Future research on this compound will benefit immensely from the integration of automated synthesis platforms and high-throughput screening (HTS) techniques. drugtargetreview.com Automated systems can perform reactions, purify products, and analyze results with minimal human intervention, allowing for the rapid exploration of vast chemical spaces. nih.govadvancedsciencenews.com

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-1-ethyl-1H-indole-3-carbaldehyde?

The synthesis typically involves a two-step process:

  • Step 1 : Formylation of the indole core using Vilsmeier-Haack conditions (POCl₃/DMF at 0°C), followed by NaOH quenching to yield the aldehyde group .
  • Step 2 : Alkylation at the indole N1 position. For example, 3-(2-azidoethyl)-5-bromo-1H-indole derivatives are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvents, achieving ~50% yield after purification by flash column chromatography (70:30 EtOAc/hexane) .
    Key characterization methods :
  • NMR (¹H, ¹³C) to confirm substituent positions and purity.
  • HRMS for molecular ion validation (e.g., [M+H]+ observed at m/z 427.0757) .
  • TLC to monitor reaction progress (Rf ~0.30 in EtOAc/hexane) .

Q. How is the structural integrity of this compound validated?

Structural validation relies on:

  • X-ray crystallography : Reveals hydrogen bonding patterns (e.g., N–H⋯O interactions) and supramolecular aggregation (e.g., C–H⋯π stacking), as seen in isomorphous structures like 1H-indole-3-carbaldehyde .
  • Multinuclear NMR : ¹H NMR in CDCl₃ shows characteristic signals for the ethyl group (δ ~1.4–1.5 ppm for CH₃, δ ~4.3 ppm for CH₂) and aldehyde proton (δ ~10.0 ppm) .
  • Tandem MS/MS : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields in CuAAC-based syntheses of 5-bromo-1-ethyl-1H-indole derivatives?

  • Catalyst tuning : Replace CuI with CuBr·SMe₂ or Cu(OTf)₂ to enhance regioselectivity and reduce side reactions .
  • Solvent optimization : Test PEG-400/DMF ratios; higher PEG content improves solubility of azide intermediates .
  • Temperature control : Prolonged reaction times (12–24 hours) at 40°C improve cycloaddition efficiency .
  • Workup refinement : Use aqueous Na₂EDTA to chelate residual Cu ions, minimizing contamination during extraction .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Case example : Discrepancies in ¹H NMR shifts may arise from dynamic effects (e.g., rotational barriers in the ethyl group). Solutions include:
    • Variable-temperature NMR to identify conformational exchange .
    • X-ray crystallography to validate static solid-state structures, as demonstrated for 5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone .
    • DFT calculations to model electronic environments and predict chemical shifts .

Q. How can derivatives of this compound be designed for biological activity studies?

  • Functional group diversification :
    • Aldehyde modification : Convert to thiosemicarbazones (e.g., via condensation with thiosemicarbazide) to enhance metal-binding capacity .
    • Bromine substitution : Replace Br with electron-withdrawing groups (e.g., NO₂) to tune reactivity for cross-coupling reactions .
  • Biological targeting :
    • Introduce triazole moieties (via CuAAC) to mimic natural indole alkaloids, improving interaction with enzymes like monoamine oxidases .
    • Attach fluorophenyl groups (e.g., 4-fluorophenyl) to enhance lipophilicity and blood-brain barrier penetration .

Q. What are the critical considerations for analyzing supramolecular interactions in crystalline forms?

  • Hydrogen bonding : Map N–H⋯O and C–H⋯O interactions using X-ray data (e.g., bond lengths <2.5 Å indicate strong interactions) .
  • Packing motifs : Compare isomorphous structures (e.g., 5-methyl-1H-indole-3-carbaldehyde) to identify conserved stacking patterns .
  • Halogen effects : Bromine at C5 may participate in weak Br⋯π interactions, influencing crystal stability .

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